molecular formula C14H14ClN B033526 3-chloro-N-(1-phenylethyl)aniline CAS No. 109240-37-1

3-chloro-N-(1-phenylethyl)aniline

Cat. No. B033526
M. Wt: 231.72 g/mol
InChI Key: GAORUNDHDPHKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1-phenylethyl)aniline is a chemical compound with the molecular formula C14H14ClN . It is a derivative of aniline, which is an organic compound with an amino group attached to a phenyl group .


Synthesis Analysis

The synthesis of anilines, including 3-chloro-N-(1-phenylethyl)aniline, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Specific methods for preparing allylic halides, which are precursors to compounds like 3-chloro-N-(1-phenylethyl)aniline, include the addition of hydrogen halides to conjugated dienes and the bromination of alkene with N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(1-phenylethyl)aniline consists of a phenyl group attached to an amine group, with a chlorine atom substituting one of the hydrogen atoms on the phenyl ring .


Chemical Reactions Analysis

Anilines, including 3-chloro-N-(1-phenylethyl)aniline, can undergo a variety of chemical reactions. These include nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents . The specific reactions that 3-chloro-N-(1-phenylethyl)aniline undergoes would depend on the conditions and reagents present.

Safety And Hazards

3-chloro-N-(1-phenylethyl)aniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye irritation, and damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-chloro-N-(1-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAORUNDHDPHKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-phenylethyl)aniline

Synthesis routes and methods

Procedure details

m-Chloro-N-(α-methyl benzylidene) aniline (XIX) (24 g) prepared by the procedure described in example XXVIIA was hydrogenated using 5% Pd/C as the catalyst and 95% ethanol as the solvent. m-Chloro-N-(α-methyl benzyl) aniline (XX) was obtained by fractional distillation. XX had a boiling point of 133° C. at 0.15 millimeter.
Name
m-Chloro-N-(α-methyl benzylidene) aniline
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.